3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Overview
Description
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a compound known for its use as a spin label in electron paramagnetic resonance (EPR) studies. It is a member of aminoxyls, maleimides, pyrrolidines, and dicarboximides. This compound is functionally related to PROXYL and is used to study local protein structures and molecular changes in erythrocyte membranes .
Scientific Research Applications
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is widely used in scientific research, particularly in:
Chemistry: As a spin label in EPR studies to investigate molecular structures and dynamics.
Biology: To study protein structures and interactions, as well as changes in erythrocyte membranes.
Industry: Used in the development of new materials and chemical processes
Safety and Hazards
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Preparation Methods
The synthesis of 3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves the reaction of 2,2,5,5-tetramethyl-3-pyrrolidinyl-N-oxyl with maleic anhydride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable methods. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in EPR studies.
Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.
Substitution: The maleimide group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Mechanism of Action
The compound exerts its effects through its ability to act as a spin label. It penetrates cells and binds covalently to specific targets, such as cytoplasmic glutathione in erythrocytes. This binding allows researchers to study the internal microviscosity and other properties of cells using EPR spectroscopy. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is unique due to its specific structure and functional groups, which make it an effective spin label. Similar compounds include:
2,2,5,5-Tetramethyl-3-pyrrolidinyl-N-oxyl (PROXYL): A related spin label used in similar applications.
4-Hydroxy-TEMPO: Another spin label with different functional groups.
3-Carboxy-PROXYL: A derivative with a carboxyl group, used in various chemical and biological studies
These compounds share similar properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in certain research contexts.
Properties
IUPAC Name |
1-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-11(2)7-8(12(3,4)14(11)17)13-9(15)5-6-10(13)16/h5-6,8,17H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNRDGGMJSRUMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)N2C(=O)C=CC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.